1-ethynyl-1-methoxycyclobutane
CAS No.: 2613384-95-3
Cat. No.: VC11586656
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613384-95-3 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 g/mol |
| IUPAC Name | 1-ethynyl-1-methoxycyclobutane |
| Standard InChI | InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
| Standard InChI Key | PWZJWTKVMXPROY-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CCC1)C#C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a cyclobutane ring with two distinct substituents: a methoxy group and an ethynyl group at the same carbon atom. The molecular formula (C₇H₁₀O) and connectivity are confirmed by its SMILES notation, COC1(CCC1)C#C, and InChIKey (PWZJWTKVMXPROY-UHFFFAOYSA-N) . The ethynyl group introduces linear sp-hybridized carbon atoms, while the methoxy group contributes electron-donating effects, influencing the ring’s electronic environment.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into its gas-phase conformation. Key adducts and their CCS predictions include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 111.08044 | 119.9 |
| [M+Na]+ | 133.06238 | 127.1 |
| [M-H]- | 109.06589 | 111.4 |
These values suggest a compact molecular geometry, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .
Synthetic Methodologies and Reactivity
Synthesis Strategies
While no direct synthesis of 1-ethynyl-1-methoxycyclobutane is documented, analogous compounds like 1-(1-methoxycyclobutyl)propan-2-one highlight the use of Grignard reagents or organometallic intermediates to functionalize cyclobutane rings. A plausible route could involve:
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Ring Formation: Cyclization of 1-methoxycyclobutanol via acid-catalyzed dehydration.
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Ethynylation: Introduction of the ethynyl group using a Sonogashira coupling, employing palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in amine solvents .
Reactivity Patterns
The ethynyl group’s triple bond enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC), a reaction critical for bioconjugation and polymer synthesis . Meanwhile, the methoxy group can undergo demethylation under acidic conditions or serve as a directing group in electrophilic substitution reactions.
Applications in Organic and Materials Chemistry
Click Chemistry Modifications
Ethynyl-substituted spacers, such as 1-ethynyl-dSpacer CE phosphoramidite, demonstrate the utility of ethynyl groups in oligonucleotide labeling . For 1-ethynyl-1-methoxycyclobutane, potential applications include:
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Polymer Functionalization: Incorporating ethynyl moieties into dendrimers or star polymers via CuAAC.
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Bioconjugation: Attaching fluorescent probes or therapeutic agents to biomolecules.
Intermediate in Complex Synthesis
The compound’s strained cyclobutane ring and dual functionality make it a candidate for synthesizing bridged bicyclic compounds or heterocycles. For example, ring-opening metathesis polymerization (ROMP) could yield polycyclobutane derivatives with tunable thermal properties.
Future Research Directions
Computational Modeling
Density functional theory (DFT) simulations could predict reaction pathways for ethynyl-methoxycyclobutane, such as Diels-Alder reactions with electron-deficient dienes.
Experimental Validation
Priority areas include:
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Catalytic Hydrogenation: Testing selective reduction of the ethynyl group to vinyl or ethyl substituents.
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Photochemical Studies: Exploring [2+2] cycloadditions under UV light to form polycyclic structures.
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